

An In-depth Technical Guide to Methyl 2-ethenylbenzoate (Methyl 2-vinylbenzoate)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Methyl 2-ethenylbenzoate

Cat. No.: B1626719

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-ethenylbenzoate, systematically named Methyl 2-vinylbenzoate, is an aromatic ester of significant interest in synthetic organic chemistry and holds potential as a versatile building block in medicinal chemistry and materials science. Its unique structural motif, featuring a vinyl group ortho to a methyl ester on a benzene ring, offers a rich landscape for chemical transformations and the synthesis of complex molecular architectures. This guide provides a comprehensive overview of Methyl 2-vinylbenzoate, including its synthesis, physicochemical properties, spectroscopic signature, reactivity, and potential applications, with a particular focus on its relevance to drug discovery and development.

Introduction: The Strategic Importance of the Ortho-Vinyl Benzoate Scaffold

The strategic placement of a reactive vinyl group in proximity to an ester functionality on an aromatic core makes Methyl 2-vinylbenzoate a bifunctional molecule with distinct and complementary reactive sites. The vinyl group can participate in a wide array of addition and coupling reactions, while the ester can be readily hydrolyzed or converted to other functional groups. This dual reactivity, coupled with the rigid aromatic scaffold, allows for the precise introduction of molecular complexity, a key consideration in the design of novel therapeutic agents.

The ortho-substitution pattern, in particular, can induce specific conformational constraints in molecules derived from this scaffold, which can be exploited to enhance binding affinity and selectivity for biological targets. Furthermore, the vinyl moiety serves as a valuable handle for post-synthetic modifications, enabling the generation of diverse chemical libraries for high-throughput screening.

Synthesis of Methyl 2-vinylbenzoate

The most direct and efficient synthesis of Methyl 2-vinylbenzoate is achieved through the Fischer esterification of its corresponding carboxylic acid, 2-vinylbenzoic acid. This method is widely used in organic synthesis due to its simplicity and the use of readily available reagents.

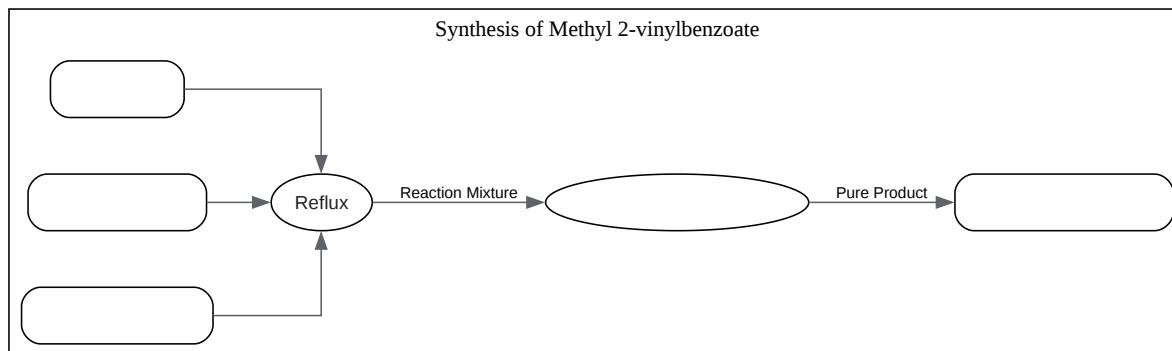
Synthesis of the Precursor: 2-Vinylbenzoic Acid

While 2-vinylbenzoic acid is commercially available, understanding its synthesis is crucial for researchers who may need to prepare it in-house or modify the synthetic route for analog synthesis. A common laboratory-scale synthesis involves a Wittig reaction, starting from 2-bromomethylbenzoic acid.

Experimental Protocol: Fischer Esterification of 2-Vinylbenzoic Acid

This protocol outlines a standard procedure for the synthesis of Methyl 2-vinylbenzoate.

Materials:


- 2-Vinylbenzoic acid
- Anhydrous methanol (MeOH)
- Concentrated sulfuric acid (H_2SO_4)
- Saturated sodium bicarbonate solution ($NaHCO_3$)
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate ($MgSO_4$)

- Diethyl ether or Ethyl acetate
- Standard laboratory glassware for reflux, extraction, and distillation.

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-vinylbenzoic acid in an excess of anhydrous methanol (typically 10-20 equivalents).
- Carefully add a catalytic amount of concentrated sulfuric acid (approximately 5% of the moles of the carboxylic acid) to the solution.
- Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- After completion, allow the mixture to cool to room temperature.
- Remove the excess methanol under reduced pressure using a rotary evaporator.
- Dissolve the residue in diethyl ether or ethyl acetate and transfer to a separatory funnel.
- Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude Methyl 2-vinylbenzoate.
- Purify the product by vacuum distillation or column chromatography on silica gel to obtain the pure ester.

Diagram of the Synthetic Workflow:

[Click to download full resolution via product page](#)

Caption: Fischer Esterification of 2-Vinylbenzoic Acid.

Physicochemical and Spectroscopic Properties

Precise experimental data for the physicochemical properties of Methyl 2-vinylbenzoate are not widely reported. However, based on its structure and comparison with analogs, the following properties can be expected:

Property	Predicted Value/Range
Molecular Formula	C ₁₀ H ₁₀ O ₂
Molecular Weight	162.19 g/mol
Appearance	Colorless to pale yellow liquid
Boiling Point	> 200 °C at 760 mmHg
Solubility	Soluble in common organic solvents (e.g., DCM, EtOAc, THF), insoluble in water.

Predicted Spectroscopic Data

While experimental spectra are not readily available, the expected spectroscopic features can be predicted based on the structure of Methyl 2-vinylbenzoate and data from similar compounds.

¹H NMR (400 MHz, CDCl₃):

- Aromatic Protons (4H): δ 7.2-7.8 ppm (multiplets). The ortho, meta, and para protons will exhibit distinct chemical shifts and coupling patterns. The proton ortho to the ester will be the most deshielded.
- Vinyl Proton (1H, -CH=): δ 6.8-7.2 ppm (dd, $J \approx 17, 11$ Hz). This proton will show characteristic doublet of doublets splitting due to coupling with the terminal vinyl protons.
- Terminal Vinyl Protons (2H, =CH₂): δ 5.3-5.8 ppm (dd, $J \approx 17, 1.5$ Hz and dd, $J \approx 11, 1.5$ Hz). These two protons will appear as distinct doublet of doublets.
- Methyl Protons (3H, -OCH₃): δ 3.8-3.9 ppm (singlet).

¹³C NMR (100 MHz, CDCl₃):

- Carbonyl Carbon: $\delta \sim 167$ ppm.
- Aromatic Carbons: δ 125-140 ppm. The carbon bearing the ester group will be downfield, and the carbon bearing the vinyl group will also be distinct.
- Vinyl Carbons: $\delta \sim 135$ ppm (-CH=) and ~ 117 ppm (=CH₂).
- Methyl Carbon: $\delta \sim 52$ ppm.

Infrared (IR) Spectroscopy (neat, cm⁻¹):

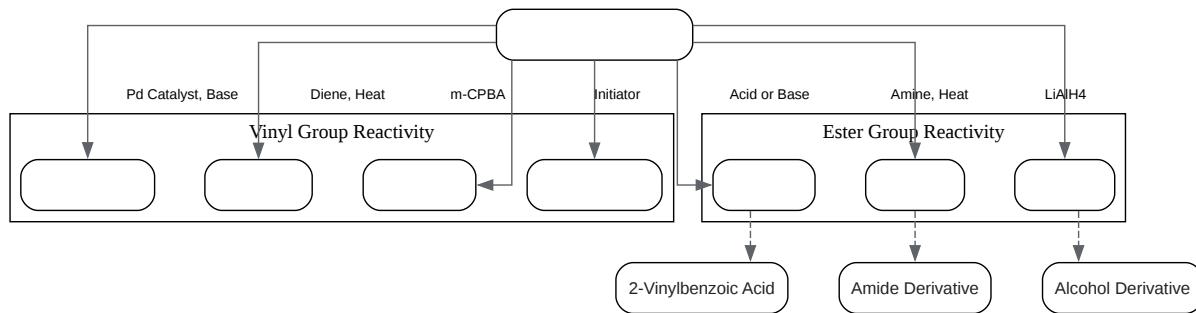
- C=O stretch (ester): ~ 1720 cm⁻¹ (strong).
- C=C stretch (vinyl): ~ 1630 cm⁻¹ (medium).
- C=C stretch (aromatic): $\sim 1600, 1480$ cm⁻¹.
- C-O stretch (ester): ~ 1250 cm⁻¹ (strong).

- =C-H bend (vinyl): $\sim 990, 910 \text{ cm}^{-1}$ (strong).

Mass Spectrometry (EI):

- Molecular Ion (M^+): m/z 162.
- Major Fragments: m/z 131 ($[\text{M-OCH}_3]^+$), 103 ($[\text{M-COOCH}_3]^+$), 77 ($[\text{C}_6\text{H}_5]^+$).

Reactivity and Potential Applications in Drug Development


The synthetic utility of Methyl 2-vinylbenzoate lies in the selective reactivity of its vinyl and ester functional groups.

Reactions of the Vinyl Group

The electron-rich vinyl group is a versatile handle for a variety of transformations:

- Palladium-Catalyzed Cross-Coupling Reactions: The vinyl group can participate in Heck reactions, allowing for the introduction of aryl or vinyl substituents. This is a powerful tool for building molecular complexity.[\[1\]](#)
- Diels-Alder Reaction: As a dienophile, the vinyl group can react with dienes to form cyclohexene derivatives, providing rapid access to polycyclic systems.[\[2\]](#)
- Epoxidation and Dihydroxylation: The double bond can be readily oxidized to form epoxides or diols, which are valuable intermediates for further functionalization.
- Polymerization: The vinyl group can undergo radical or controlled polymerization to produce polymers with tailored properties.[\[3\]](#)

Diagram of Potential Reactions:

[Click to download full resolution via product page](#)

Caption: Key reactions of Methyl 2-vinylbenzoate.

Reactions of the Ester Group

The methyl ester is a versatile functional group that can be easily transformed:

- Hydrolysis: Saponification with a base or acid-catalyzed hydrolysis yields the corresponding 2-vinylbenzoic acid, which can be used to form salts or other derivatives.
- Amidation: Reaction with amines can form a wide range of amides, a common functional group in pharmaceuticals.
- Reduction: The ester can be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride.

Applications in Medicinal Chemistry

While specific examples of Methyl 2-vinylbenzoate in drug candidates are not widely documented, its potential is significant. The vinyl group can act as a Michael acceptor or be used to introduce pharmacophoric groups. The ortho-substitution pattern can be used to create rigid scaffolds that can pre-organize functional groups for optimal interaction with a biological target. The ability to readily diversify the molecule through reactions at both the vinyl and ester

groups makes it an attractive starting material for the synthesis of compound libraries for drug discovery.

Safety and Handling

Methyl 2-vinylbenzoate should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. It is expected to be an irritant to the skin, eyes, and respiratory system. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.

Conclusion

Methyl 2-vinylbenzoate is a valuable and versatile building block for organic synthesis. Its dual functionality and the specific ortho-arrangement of its reactive groups provide a powerful platform for the construction of complex molecules. While its full potential in drug discovery is yet to be explored, the principles of medicinal chemistry suggest that this scaffold holds significant promise for the development of novel therapeutic agents. This guide provides a foundational understanding of its synthesis, properties, and reactivity to aid researchers in harnessing its synthetic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Heck Reaction [organic-chemistry.org]
- 2. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. To cite this document: BenchChem. [An In-depth Technical Guide to Methyl 2-ethenylbenzoate (Methyl 2-vinylbenzoate)]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1626719#iupac-name-for-methyl-2-ethenylbenzoate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com